Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate
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Overview
Description
Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexene, featuring an ethoxy group and an ester functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-2-cyclohexene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethoxy group can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Ethyl 2-ethoxy-2-cyclohexene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: This compound has a similar cyclohexene structure but features a methyl and oxo group instead of an ethoxy group.
Ethyl 2-oxocyclohexanecarboxylate: This compound lacks the ethoxy group and has a ketone functional group instead
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
886362-28-3 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-ethoxycyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
RBGVMRCJZCPBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCCC1C(=O)OCC |
Origin of Product |
United States |
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